N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C13H17N3O3S2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H17N3O3S2/c1-8(2)7-14-21(18,19)10-4-5-11-12(6-10)20-13(16-11)15-9(3)17/h4-6,8,14H,7H2,1-3H3,(H,15,16,17) |
InChI Key |
ZUTVFDYXNOQGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiazole derivative with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the benzothiazole derivative using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfamoyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds related to N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide. The thiazole moiety is known for its ability to combat bacterial infections, particularly those caused by multidrug-resistant strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than traditional antibiotics such as linezolid.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MRSA | 4.5 | |
| Compound B | E. coli | 8.0 | |
| Compound C | Pseudomonas aeruginosa | 6.0 |
Anticancer Applications
The anticancer potential of this compound has also been investigated, particularly in relation to its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. It was found to be more potent than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) against certain cancer cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Mechanism of Action
The mechanism of action of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:
Key Structural and Pharmacological Differences
Substituent Effects on Target Selectivity :
- The N-isobutylsulfamoyl group in the target compound provides a sulfonamide linker, enabling strong hydrogen-bond interactions with enzymes like urease or kinases. This contrasts with p-tolyl (hydrophobic interactions in urease inhibition ) and nitro groups (electron-withdrawing effects enhancing VEGFR-2 binding ).
- Trifluoromethyl substituents (e.g., in 3c and AMG517 ) increase electronegativity and metabolic stability, favoring ion channel or enzyme active-site interactions.
Biological Activity Profiles :
- Urease Inhibition : Aryl-substituted analogs (e.g., p-tolyl ) rely on π-π stacking and hydrophobic interactions, whereas the sulfamoyl group in the target compound may engage in polar interactions with the enzyme’s active site.
- Kinase Inhibition : Compound 6d incorporates a thiadiazole-thioacetamide side chain, which enhances VEGFR-2 binding via π-stacking and sulfur interactions. The target compound’s sulfamoyl group could similarly target kinases but with distinct binding modes.
- Neuroenzyme Modulation : MAO-B/BChE inhibitors (e.g., ) use bulky aromatic substituents, while the target compound’s isobutylsulfamoyl group may offer a balance of steric bulk and H-bonding for dual enzyme inhibition.
Solubility: Sulfamoyl groups generally enhance aqueous solubility compared to hydrophobic aryl or trifluoromethyl groups, which may improve bioavailability .
Biological Activity
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is a sulfonamide derivative with a unique structure that has garnered interest in biological research. Its molecular formula is , and it has a molecular weight of approximately 327.4 g/mol. This compound is primarily intended for research purposes and is not approved for human or veterinary therapeutic applications.
Chemical Structure
The compound features a benzo[d]thiazole moiety, which is known for its pharmacological properties. The presence of the sulfamoyl group contributes to its potential biological activity, particularly in enzyme inhibition and interaction with specific receptors.
This compound likely acts by modulating the activity of various biological targets, including enzymes involved in cell signaling pathways. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which may result in therapeutic effects against certain diseases, including cancer and bacterial infections.
Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. Here are some notable findings:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various strains of bacteria and fungi.
- Anticancer Properties : Research indicates that sulfonamide derivatives can inhibit cancer cell proliferation through the modulation of specific signaling pathways, including apoptosis and cell cycle regulation .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions that could be beneficial in treating metabolic disorders .
Case Studies
- In Vitro Studies : A study demonstrated that a related sulfonamide compound exhibited significant inhibition of tumor cell growth in vitro, suggesting potential anticancer applications.
- Animal Models : In animal studies, similar compounds have been shown to reduce tumor size and improve survival rates when administered alongside standard chemotherapy treatments.
Table 1: Comparative Biological Activities of Sulfonamide Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| Sulfanilamide | High | Moderate | Yes |
| Benzothiazole Sulfonamide Derivative | Moderate | High | Yes |
Table 2: Summary of Research Findings on Related Compounds
Q & A
Q. What are the recommended synthetic routes for N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multistep reactions starting with functionalized benzothiazole precursors. Key steps include:
- Sulfamoylation : Introducing the N-isobutylsulfamoyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .
- Acetylation : Coupling the sulfamoyl intermediate with acetic anhydride or acetyl chloride in the presence of a base like triethylamine .
- Optimization : Reaction time, temperature, and solvent polarity critically affect yield. For example, prolonged heating (>12 hours) may lead to side reactions (e.g., oxidation of the thiazole ring), while controlled conditions improve selectivity. Thin-layer chromatography (TLC) and HPLC are recommended for monitoring progress and purification .
Q. How can researchers confirm the structural integrity of this compound?
- Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR verify the presence of characteristic signals (e.g., acetamide carbonyl at ~170 ppm, isobutyl protons as a multiplet at δ 0.8–1.2) .
- IR : Confirm sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching C₁₆H₂₀N₃O₃S₂) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, crucial for understanding bioactivity .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Antimicrobial Screening : Use standardized microdilution assays (e.g., against C. albicans or S. aureus) with positive controls (e.g., fluconazole). IC₅₀ values <50 µM suggest promising activity .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess selectivity. Compare results to structurally similar derivatives (e.g., nitro-substituted benzothiazoles, which often show enhanced potency) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Variation : Modify the isobutylsulfamoyl group to ethyl or aryl variants to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Replace the acetamide moiety with sulfonamide or urea groups to improve metabolic stability .
- Quantitative SAR (QSAR) : Computational modeling (e.g., molecular docking with enzymes like urease or topoisomerase II) predicts binding affinities and guides synthetic priorities .
Q. What experimental strategies resolve contradictions in reported biological data for benzothiazole derivatives?
- Assay Standardization : Discrepancies in IC₅₀ values often arise from variations in cell culture conditions (e.g., serum concentration, incubation time). Replicate assays under controlled parameters .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects, clarifying discrepancies between in vitro and in vivo results .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity toward suspected biological targets (e.g., kinase inhibition vs. DNA intercalation) .
Q. How can researchers address solubility challenges in pharmacokinetic studies?
- Formulation Adjustments : Use co-solvents (e.g., PEG 400) or cyclodextrin-based inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) that improve absorption and are cleaved in vivo .
- LogP Optimization : Reduce hydrophobicity by substituting the isobutyl group with polar moieties (e.g., hydroxyl or amine) while maintaining activity .
Q. What advanced analytical methods characterize its interaction with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD) with proteins like serum albumin or target receptors .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions .
- Cryo-EM/X-ray Crystallography : Resolve atomic-level details of compound-enzyme complexes (e.g., with cytochrome P450 isoforms) to guide toxicity assessments .
Q. How can researchers mitigate off-target effects in preclinical studies?
- Selectivity Screening : Profile activity against a panel of related enzymes/receptors (e.g., kinase inhibitors tested against 50+ kinases) .
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics identify unintended pathway perturbations .
- Dose-Ranging Studies : Establish a therapeutic index (LD₅₀/ED₅₀) using rodent models to balance efficacy and safety .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data?
Q. How should researchers design experiments to validate mechanistic hypotheses?
- Knockout/Rescue Models : Use CRISPR-edited cell lines to confirm target dependency (e.g., apoptosis rescue via Bcl-2 overexpression) .
- Fluorescence-Based Assays : Monitor intracellular calcium flux or ROS production in real time using fluorescent dyes .
- In Silico Mutagenesis : Predict the impact of binding site mutations on compound efficacy via molecular dynamics simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
